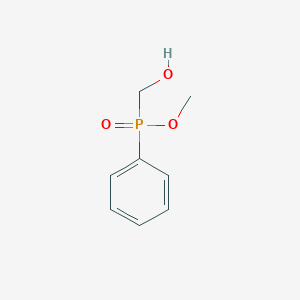![molecular formula C6H14NO4P B14485598 [2-(Butylamino)-2-oxoethyl]phosphonic acid CAS No. 66958-99-4](/img/structure/B14485598.png)
[2-(Butylamino)-2-oxoethyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Butylamino)-2-oxoethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group
準備方法
Synthetic Routes and Reaction Conditions:
Dealkylation of Dialkyl Phosphonates: One of the most common methods for preparing phosphonic acids involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., using hydrochloric acid) or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis.
Direct Methods Using Phosphorous Acid: Another approach involves the use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond.
Industrial Production Methods: Industrial production methods for phosphonic acids often involve large-scale synthesis using the aforementioned synthetic routes, optimized for efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: [2-(Butylamino)-2-oxoethyl]phosphonic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, where the phosphonic acid group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce phosphine oxides.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphonic acid groups into molecules.
- Employed in the design of supramolecular or hybrid materials due to its coordination properties .
Biology:
- Investigated for its bioactive properties, including potential use as a drug or pro-drug.
- Utilized in bone targeting and medical imaging applications .
Medicine:
- Explored for its potential in drug development, particularly for targeting specific biological pathways.
Industry:
- Applied in the functionalization of surfaces and materials for various industrial applications.
- Used in the oil industry for its coordination properties .
作用機序
The mechanism by which [2-(Butylamino)-2-oxoethyl]phosphonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and other molecules, influencing various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Aminophosphonic Acids: Compounds with similar structures but different alkyl or aryl groups attached to the phosphonic acid.
Organophosphorus Compounds: A broad class of compounds containing phosphorus, including phosphonates and phosphine oxides.
Uniqueness:
- [2-(Butylamino)-2-oxoethyl]phosphonic acid is unique due to its specific butylamino group, which imparts distinct chemical and physical properties compared to other phosphonic acids.
- Its ability to form strong coordination bonds and its bioactive properties make it particularly valuable in scientific research and industrial applications .
特性
CAS番号 |
66958-99-4 |
|---|---|
分子式 |
C6H14NO4P |
分子量 |
195.15 g/mol |
IUPAC名 |
[2-(butylamino)-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C6H14NO4P/c1-2-3-4-7-6(8)5-12(9,10)11/h2-5H2,1H3,(H,7,8)(H2,9,10,11) |
InChIキー |
XSHUKGCVDBQESI-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


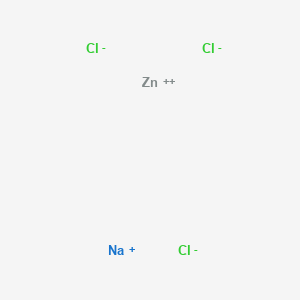
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
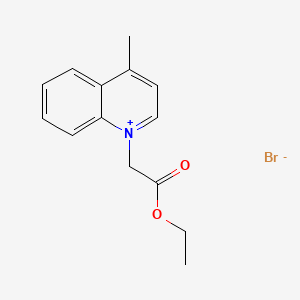
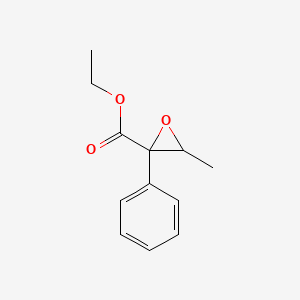
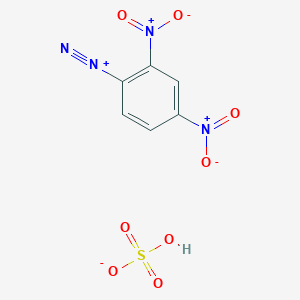
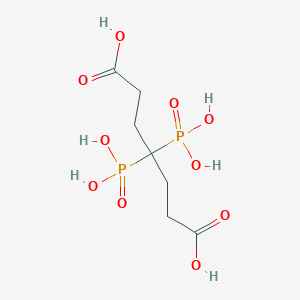

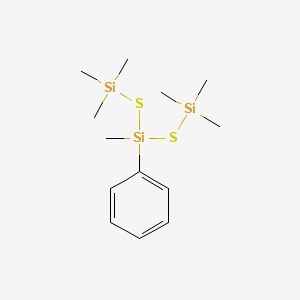
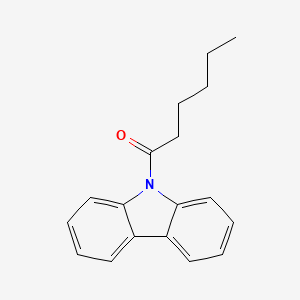

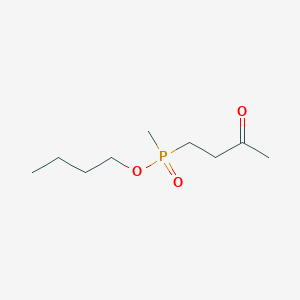
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)

